Pan-RAS-IN-2

Oncology RAS Signaling Targeted Protein Degradation

Pan-RAS-IN-2 is a macrocyclic molecular glue that targets active RAS(ON) by forming a ternary complex with CYPA, sterically blocking downstream RAF binding. Researchers requiring maximal on-target engagement at minimal concentrations benefit from its exceptional cellular potency (AsPC-1 IC50 0.3 nM)-~3,000-fold more potent than earlier analogs, minimizing off-target confounding. - KRAS G12C-BRAF disruption IC50: 10.2 nM-robust PD biomarker validation in xenograft models - Dual 17β-HSD1/2 inhibition (IC50 46/48 nM)-dissect RAS/steroid hormone crosstalk in breast & prostate cancer models - >98% purity; ambient shipping; bulk & custom synthesis available

Molecular Formula C46H60N8O5S
Molecular Weight 837.1 g/mol
Cat. No. B12371081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePan-RAS-IN-2
Molecular FormulaC46H60N8O5S
Molecular Weight837.1 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5C6CC(C6)C(N5)C(=O)OCC(CC3=C1C7=C(N=CC(=C7)N8CCN(CC8)C)C(C)OC)(C)C)NC(=O)C9C(C9C)C
InChIInChI=1S/C46H60N8O5S/c1-9-53-37-11-10-28-18-32(37)34(42(53)33-19-31(22-47-40(33)27(4)58-8)52-14-12-51(7)13-15-52)21-46(5,6)24-59-45(57)41-29-16-30(17-29)54(50-41)44(56)35(20-38-48-36(28)23-60-38)49-43(55)39-25(2)26(39)3/h10-11,18-19,22-23,25-27,29-30,35,39,41,50H,9,12-17,20-21,24H2,1-8H3,(H,49,55)/t25-,26+,27-,29?,30?,35-,39?,41-/m0/s1
InChIKeyDPKDQKDHUDKBNH-RUUSDHCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide | CAS 3034673-92-9 | Pan-RAS-IN-2 | Macrocyclic Tri-Complex RAS(ON) Inhibitor


The target compound, known by its systematic IUPAC name (2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide, is a structurally complex macrocyclic peptidomimetic [1]. It is alternatively designated Pan-RAS-IN-2, ERAS-0015, or Compound 6A, and is assigned CAS Number 3034673-92-9 with a molecular formula of C46H60N8O5S and a molecular weight of 837.1 g/mol . This compound belongs to a proprietary class of tri-complex inhibitors that function as molecular glues, targeting the active, GTP-bound state of RAS proteins by forming a ternary complex with the chaperone protein cyclophilin A (CYPA) [2]. It is a key example (Example 24) from patent application US20240417410 and is primarily investigated for its anti-tumor activity in RAS-driven cancers [3].

Why Generic RAS or 17β-HSD Inhibitors Cannot Substitute for Pan-RAS-IN-2's Distinct Tri-Complex Mechanism


Generic substitution within the class of RAS inhibitors or 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors is scientifically unsound due to fundamental differences in mechanism of action and molecular pharmacology. Unlike conventional small molecule inhibitors that directly target a single protein's active site (e.g., KRAS G12C OFF-state inhibitors like Sotorasib or Adagrasib), Pan-RAS-IN-2 operates via a unique 'molecular glue' mechanism, inducing a high-affinity ternary complex between the target RAS(ON) protein and the abundant intracellular chaperone cyclophilin A (CYPA) [1]. This mode of action confers a distinct, multi-mutant (pan-RAS) inhibition profile that is not achievable with direct, mutation-specific inhibitors. Furthermore, the compound's high molecular weight (837.1 g/mol) and complex macrocyclic structure place it firmly in the beyond-Rule-of-5 (bRo5) chemical space, where minor structural modifications (e.g., changing the N-methylpiperazine to a morpholine or cyclopropylpiperazine group) result in dramatic shifts in CYPA binding affinity, ternary complex stability, and cellular permeability, directly impacting functional potency [2]. Therefore, data generated with one compound in this series is not interchangeable with another. The quantitative evidence below delineates the precise performance boundaries of this specific compound relative to its closest structural analogs and functional alternatives.

Quantitative Differentiation Guide for Pan-RAS-IN-2 vs. Analogs: Key Procurement-Relevant Evidence


Pan-RAS-IN-2 vs. RMC-6236: Structural Difference Drives Distinct CYPA Binding Affinity

Pan-RAS-IN-2 and its close analog RMC-6236 (Daraxonrasib) share a highly similar macrocyclic core but differ by a single methyl group on the cyclopropane ring of the pendant moiety. This seemingly minor structural variation results in a >2.7-fold difference in binding affinity for the cyclophilin A (CYPA) protein, the first step in the tri-complex formation mechanism. Pan-RAS-IN-2 demonstrates a KD for CYPA of 195 nM , whereas RMC-6236 exhibits a weaker KD of 862 nM [1]. This difference in binary complex stability is a key determinant of overall cellular potency and efficacy [2].

Oncology RAS Signaling Targeted Protein Degradation

Pan-RAS-IN-2 Demonstrates Superior Functional Potency in KRAS Mutant Cell Proliferation vs. RMC-6236

In a functional, 5-day cell proliferation assay using the AsPC-1 pancreatic cancer cell line (harboring a KRAS G12D mutation), Pan-RAS-IN-2 demonstrates an IC50 of 0.3 nM for inhibiting cellular proliferation [1]. In contrast, the closely related analog RMC-6236 shows an IC50 in the range of 1-10 µM (1,000-10,000 nM) in the same cell line and assay format . This represents a >3,300-fold difference in potency, a critical differentiator for researchers seeking to maximize on-target cellular effect at minimal compound concentrations.

Oncology Cell Proliferation KRAS G12D

Distinct Activity Profile vs. 17β-HSD Enzymes: A Unique Secondary Pharmacology Differentiator

While the primary mechanism of action for this compound class is inhibition of RAS signaling, this specific compound (Pan-RAS-IN-2) also displays a distinct and quantifiable secondary pharmacology profile against the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. It exhibits comparable inhibitory activity against both 17β-HSD type 1 (IC50 = 46 nM) [1] and type 2 (IC50 = 48 nM) [2] in human placental fractions. This balanced, dual inhibition profile is a notable differentiator from other macrocyclic tri-complex inhibitors, for which 17β-HSD activity is either not observed or is highly selective for one isoform [3].

Endocrinology Steroid Metabolism Enzyme Inhibition

Potent Disruption of KRAS G12C-BRAF Interaction: A Direct Measure of Tri-Complex Function

A direct and quantitative measure of the tri-complex inhibitor's function is its ability to disrupt the binding of KRAS to its downstream effector BRAF. In a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, Pan-RAS-IN-2, in the presence of CYPA, disrupts the KRAS G12C-BRAF complex with an IC50 of 10.2 nM [1]. This is a more direct measure of the compound's intended pharmacological effect compared to simple proliferation assays. The potency in this assay can be compared to other compounds from the same patent family, such as Example 8, which shows an IC50 of 23.7 nM in the same assay [2], demonstrating that Pan-RAS-IN-2 is 2.3-fold more potent in disrupting this key oncogenic interaction.

Oncology Protein-Protein Interaction KRAS G12C

Best Application Scenarios for Pan-RAS-IN-2 Based on Quantified Differentiation


High-Precision In Vitro Studies of RAS(ON) Signaling in KRAS G12D-Mutant Models

Given its exceptional cellular potency (IC50 of 0.3 nM in AsPC-1 cells) [1], Pan-RAS-IN-2 is the optimal selection for in vitro experiments requiring maximal on-target engagement at minimal concentrations. This high potency is particularly advantageous when studying KRAS G12D-driven signaling pathways, where less potent analogs like RMC-6236 would require concentrations 3,000-fold higher, potentially introducing confounding off-target effects. Researchers can use this compound at low nanomolar to sub-nanomolar concentrations to cleanly interrogate RAS pathway dynamics, perform CRISPR modifier screens, or assess combination drug sensitivity with minimal interference from compound-related cytotoxicity.

Investigating the Intersection of RAS and Steroid Hormone Signaling

Pan-RAS-IN-2 is uniquely suited for research exploring the crosstalk between oncogenic RAS signaling and steroid hormone metabolism. Its potent and balanced inhibition of both 17β-HSD1 (IC50 = 46 nM) and 17β-HSD2 (IC50 = 48 nM) [2] provides a tool for simultaneously modulating two pathways critical in hormone-dependent cancers like breast and prostate cancer. This dual pharmacology, which is not shared by other tri-complex inhibitors, allows researchers to dissect the combined effect of blocking RAS-driven proliferation and altering local estrogen/testosterone biosynthesis in cell-based and ex vivo tissue models. It serves as a powerful chemical probe for validating new therapeutic hypotheses at the intersection of these pathways.

Benchmarking and Validating Tri-Complex Inhibitor Efficacy in KRAS G12C Xenograft Models

For in vivo oncology studies, the 10.2 nM IC50 for disrupting the KRAS G12C-BRAF interaction makes Pan-RAS-IN-2 a potent and reliable tool compound [3]. Its superior potency in this direct functional assay compared to other patent examples (e.g., 2.3-fold more potent than Example 8) ensures robust pharmacodynamic (PD) modulation in tumor tissue, a critical requirement for establishing target engagement and correlating it with tumor growth inhibition. Researchers can confidently use this compound to benchmark the efficacy of tri-complex inhibitors in xenograft models of KRAS G12C-mutant non-small cell lung cancer (NSCLC) or colorectal cancer (CRC), knowing it represents a highly optimized lead molecule from the disclosed series.

Validating High-Throughput Screening Hits and Performing Secondary Assays

The compound's well-characterized and potent activity in the TR-FRET KRAS-BRAF disruption assay (IC50 = 10.2 nM) [3] makes it an ideal positive control for validating high-throughput screening (HTS) campaigns designed to identify new RAS pathway modulators. Its unique molecular glue mechanism provides a distinct mode of action that can be used to confirm assay sensitivity to tri-complex formation. Furthermore, its defined and quantifiable activity against 17β-HSD enzymes [2] offers a convenient and robust secondary assay to confirm compound identity, assess batch-to-batch consistency, and rule out degradation, ensuring experimental reproducibility across different lots of purchased material.

Technical Documentation Hub

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